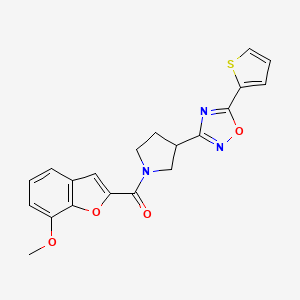
(7-Methoxybenzofuran-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(7-Methoxybenzofuran-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (7-Methoxybenzofuran-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that elucidate its mechanisms of action.
Chemical Structure and Properties
The compound features a benzofuran moiety with a methoxy substituent and a pyrrolidine ring linked to a thiophene and oxadiazole . The structural formula can be represented as follows:
This structure is significant as it combines multiple pharmacophores known for various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzofuran core, introduction of the methoxy group, and functionalization of the pyrrolidine with the thiophene and oxadiazole groups. The reactions often utilize coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases like triethylamine to facilitate the formation of the desired product.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For example, derivatives of benzimidazole and benzofuran have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colorectal cancer), and H460 (lung cancer) cells. The IC50 values reported for these compounds range from 1.2 µM to 5.3 µM, indicating potent activity against cancer cells while sparing non-cancerous cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.2 |
| Compound B | HCT116 | 3.7 |
| Compound C | H460 | 4.4 |
The anticancer activity is primarily attributed to the ability of these compounds to inhibit tubulin polymerization, which is critical for cell division. This mechanism leads to cell cycle arrest and apoptosis in cancer cells . Additionally, some studies suggest that these compounds may exert antioxidant effects, reducing oxidative stress within cells which can contribute to their anticancer efficacy .
Antimicrobial Activity
Preliminary investigations have also suggested potential antimicrobial properties for compounds in this class. For instance, certain derivatives have shown activity against Gram-positive bacteria such as Enterococcus faecalis, with minimal inhibitory concentrations (MIC) reported around 8 µM . This suggests a dual action mechanism where the compound could potentially serve both as an anticancer and antimicrobial agent.
Case Studies
- Study on Antiproliferative Effects : A recent study evaluated a series of methoxy-substituted benzimidazole derivatives for their antiproliferative activity against several cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
- Antioxidant Activity Assessment : Another investigation measured the antioxidant capacity of similar compounds using various spectroscopic methods. Results indicated that certain derivatives not only inhibited cell proliferation but also reduced oxidative damage in vitro .
Eigenschaften
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-25-14-5-2-4-12-10-15(26-17(12)14)20(24)23-8-7-13(11-23)18-21-19(27-22-18)16-6-3-9-28-16/h2-6,9-10,13H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMDMSKWOWTDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














